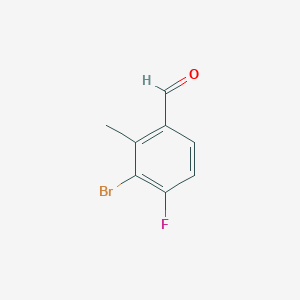

3-Bromo-4-fluoro-2-methylbenzaldehyde

Description

Structure

2D Structure

Properties

Molecular Formula |

C8H6BrFO |

|---|---|

Molecular Weight |

217.03 g/mol |

IUPAC Name |

3-bromo-4-fluoro-2-methylbenzaldehyde |

InChI |

InChI=1S/C8H6BrFO/c1-5-6(4-11)2-3-7(10)8(5)9/h2-4H,1H3 |

InChI Key |

MPBPUHUXTXIRRY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1Br)F)C=O |

Origin of Product |

United States |

Preparation Methods

Bromination via Hypochlorite-Mediated Electrophilic Aromatic Substitution

- Reagents : 4-Fluoro-2-methylbenzaldehyde, sodium bromide, sodium hypochlorite (NaClO), hydrochloric acid, dichloromethane.

- Process : The process involves dissolving the starting aromatic aldehyde in dichloromethane, adding sodium bromide and hydrochloric acid to generate a brominating environment, then introducing sodium hypochlorite dropwise under ultrasonic agitation at 20-25°C.

- Reaction Control : The ultrasonic waves facilitate better mixing and regioselectivity, targeting the meta position relative to the aldehyde group, which is consistent with electrophilic substitution patterns.

- Outcome : The method yields 3-bromo-4-fluoro-2-methylbenzaldehyde with high purity (~99%) and yields exceeding 90%.

Advantages : No use of toxic bromine or chlorine gases; the process is environmentally friendly, scalable, and yields are high.

$$

\text{4-Fluoro-2-methylbenzaldehyde} + \text{Br}_2 \xrightarrow[\text{NaClO}]{\text{Acid, ultrasonic}} \text{this compound}

$$

(Note: Bromine is generated in situ from sodium hypochlorite and sodium bromide.)

Bromination via Direct Electrophilic Substitution with Bromine

- Reagents : Bromine (Br₂), catalyst (e.g., iron or iron(III) bromide), solvent such as acetic acid or dichloromethane.

- Process : The aromatic aldehyde is dissolved in the solvent, and bromine is added dropwise under controlled temperature (typically 0-25°C).

- Reaction Control : Temperature regulation minimizes polybromination and favors mono-bromination at the desired position.

- Limitations : Handling bromine gas requires safety precautions; regioselectivity may require further purification.

Outcome : Generally yields are moderate (~70-80%), with purification needed to isolate the mono-brominated product.

Sequential Functionalization Approach

- Step 1 : Synthesize 4-fluoro-2-methylbenzaldehyde via directed ortho-methylation or fluorination.

- Step 2 : Brominate using selective conditions as described above.

- Advantages : Precise regioselectivity and functional group compatibility.

Data Table Summarizing Preparation Methods

| Method | Reagents | Conditions | Yield (%) | Environmental Impact | Notes |

|---|---|---|---|---|---|

| Hypochlorite-mediated bromination | Sodium bromide, sodium hypochlorite, HCl | 20-25°C, ultrasonic agitation | >90 | Low toxicity, environmentally friendly | In situ bromination, high yield |

| Direct bromination with bromine | Bromine, FeBr₃ catalyst | 0-25°C | 70-80 | Toxic gases, requires safety measures | Regioselectivity depends on temperature |

| Sequential functionalization | Various reagents | Multi-step | Variable | Moderate | Precise control over regioselectivity |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-2-methylbenzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: 3-Bromo-4-fluoro-2-methylbenzoic acid.

Reduction: 3-Bromo-4-fluoro-2-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-fluoro-2-methylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

Medicine: It serves as an intermediate in the synthesis of potential drug candidates.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-2-methylbenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the electron-withdrawing bromine and fluorine atoms, which make the aldehyde carbon more susceptible to nucleophilic attack. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 3-bromo-4-fluoro-2-methylbenzaldehyde and its analogs:

Key Observations :

- Substituent Effects : Electron-withdrawing groups (Br, F, CF₃) decrease aromatic ring electron density, directing electrophilic attacks to specific positions. For example, the trifluoromethyl group in 4-bromo-2-(trifluoromethyl)benzaldehyde significantly increases electrophilicity compared to the methyl group in the target compound .

- Functional Group Impact : Aldehydes (-CHO) are more reactive in nucleophilic additions (e.g., forming Schiff bases) compared to carboxylic acids (-COOH), which participate in acid-base reactions .

Physical and Chemical Properties

Notes:

- The methyl group in this compound may slightly enhance solubility in nonpolar solvents compared to the trifluoromethyl analog .

- Benzoic acid derivatives (e.g., 3-bromo-6-fluoro-2-methylbenzoic acid) exhibit higher polarity due to the -COOH group, limiting their utility in nonpolar reaction systems .

Regulatory Insights :

- Brominated benzaldehydes often require stringent handling due to halogen-related toxicity. For example, 4-bromobenzaldehyde mandates proper ventilation and PPE .

Biological Activity

3-Bromo-4-fluoro-2-methylbenzaldehyde is a compound of interest due to its potential biological activities, particularly in the context of pharmaceutical applications. This article reviews the existing literature on the biological activity of this compound, focusing on its antibacterial properties, interactions with biological targets, and relevant case studies.

This compound has a molecular formula of C8H6BrF1O and is characterized by the presence of bromine and fluorine substituents on a benzene ring. This structural configuration is significant for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising antibacterial properties, particularly against Gram-negative bacteria. For instance, in a study examining various derivatives, it was found that certain compounds showed significant inhibition against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antibacterial action .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 0.008 |

| 3-Bromo-4-fluoro-benzaldehyde | K. pneumoniae | 0.03 |

| 4-Fluoro-3-phenoxy-benzaldehyde | P. aeruginosa | 0.125 |

The mechanism by which this compound exerts its antibacterial effects may involve the inhibition of bacterial topoisomerases, enzymes critical for DNA replication and transcription. Inhibition of these enzymes leads to cell death in susceptible bacterial strains .

Case Studies

- Inhibition of Topoisomerases : A study indicated that derivatives of benzaldehyde compounds, including those with similar structures to this compound, showed effective inhibition against E. coli gyrase and topoisomerase IV. The IC50 values for these interactions were comparable to established antibiotics like ciprofloxacin .

- Antiproliferative Effects : In vitro studies have also explored the antiproliferative effects of related compounds on cancer cell lines. For example, certain derivatives demonstrated significant cytotoxicity in prostate cancer cell lines, indicating potential applications in oncology .

Research Findings

Research indicates that the biological activity of this compound is influenced by its chemical structure, particularly the position and nature of substituents on the benzene ring. The presence of both bromine and fluorine atoms has been linked to enhanced interactions with biological targets, leading to improved efficacy in antibacterial activity.

Table 2: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes and conditions for synthesizing 3-Bromo-4-fluoro-2-methylbenzaldehyde?

The synthesis of halogenated benzaldehydes typically involves halogenation, alkylation, or substitution reactions. For analogs like 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde, a base (e.g., potassium carbonate) and polar aprotic solvents (e.g., dimethylformamide, DMF) under elevated temperatures are critical for efficient coupling reactions . For this compound, analogous protocols may apply, with adjustments to starting materials (e.g., bromo-fluoro-toluene derivatives) and reaction times to optimize yield. Inert atmospheres (e.g., nitrogen) are recommended to prevent aldehyde oxidation .

Q. What safety protocols should be followed when handling this compound?

Safety data sheets for related brominated aldehydes emphasize:

- Eye/Skin Exposure : Immediate flushing with water for 15 minutes, followed by medical consultation .

- Ingestion : Mouth rinsing (if conscious) and urgent medical attention .

- Storage : Store in airtight containers away from light and moisture to prevent decomposition . Toxicity data are limited, so assume acute hazards and use personal protective equipment (PPE) .

Q. How can high purity be achieved during purification?

Common methods include:

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane for brominated aromatic aldehydes .

- Recrystallization : Solvents like dichloromethane/hexane mixtures are effective for similar compounds .

- Continuous Flow Processes : Industrial-scale purification may employ flow chemistry to enhance yield and reduce side products .

Advanced Research Questions

Q. How can researchers design derivatives of this compound for functional studies?

The aldehyde and halogen substituents enable diverse reactions:

- Nucleophilic Substitution : Replace bromine with amines or thiols under Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Aldehyde Functionalization : Convert the aldehyde to oximes, hydrazones, or carboxylic acids via oxidation .

- Electrophilic Aromatic Substitution : Fluorine and bromine direct further substitutions (e.g., nitration) at specific ring positions .

Q. How should contradictory spectroscopic data (e.g., NMR, IR) be resolved?

- Multi-Technique Validation : Cross-validate NMR (¹H/¹³C) with mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .

- Computational Modeling : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes for functional group verification .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if crystallizable .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

The bromine atom acts as a leaving group in Pd-catalyzed reactions. Steric and electronic effects from the methyl and fluorine substituents influence reaction rates:

Q. How does the substitution pattern affect biological activity compared to analogs?

Comparative studies of trifluoromethyl- and bromo-substituted benzaldehydes show:

Q. What strategies mitigate degradation during long-term storage?

- Stabilization : Add antioxidants (e.g., BHT) or store under argon to prevent aldehyde oxidation .

- Low-Temperature Storage : Keep at –20°C in amber vials to minimize photolytic debromination .

Methodological Challenges

Q. How can researchers optimize reaction yields when scaling up synthesis?

- DoE (Design of Experiments) : Systematically vary temperature, catalyst loading, and solvent ratios to identify robust conditions .

- Microwave-Assisted Synthesis : Reduces reaction times for halogenated compounds compared to conventional heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.